molecular formula C10H7ClO2 B11903813 1-Chloronaphthalene-2,7-diol CAS No. 2954-74-7

1-Chloronaphthalene-2,7-diol

Cat. No.: B11903813
CAS No.: 2954-74-7
M. Wt: 194.61 g/mol
InChI Key: QVHYAZHFOLHEBE-UHFFFAOYSA-N
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Description

1-Chloronaphthalene-2,7-diol: is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound features a chlorine atom and two hydroxyl groups attached to the naphthalene ring, specifically at the 1, 2, and 7 positions. The presence of these functional groups significantly alters the chemical and physical properties of the naphthalene core, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloronaphthalene-2,7-diol typically involves the chlorination of naphthalene followed by hydroxylation. One common method is the direct chlorination of naphthalene using chlorine gas in the presence of a catalyst such as ferric chloride. This reaction yields 1-chloronaphthalene, which can then be hydroxylated at the 2 and 7 positions using a hydroxylating agent like hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloronaphthalene-2,7-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

Chemistry: 1-Chloronaphthalene-2,7-diol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology: In biological research, this compound can be used to study the effects of chlorinated aromatic compounds on biological systems. Its interactions with enzymes and other biomolecules provide insights into the mechanisms of toxicity and biodegradation.

Medicine: The compound’s potential as a pharmacophore makes it a candidate for drug development. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Chloronaphthalene-2,7-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound may also undergo metabolic transformations, producing reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

    1-Chloronaphthalene: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.

    2,7-Dichloronaphthalene: Contains two chlorine atoms but lacks hydroxyl groups, leading to different reactivity and applications.

    1,2-Dihydroxynaphthalene: Contains two hydroxyl groups but lacks the chlorine atom, resulting in different chemical properties.

Uniqueness: 1-Chloronaphthalene-2,7-diol is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

2954-74-7

Molecular Formula

C10H7ClO2

Molecular Weight

194.61 g/mol

IUPAC Name

1-chloronaphthalene-2,7-diol

InChI

InChI=1S/C10H7ClO2/c11-10-8-5-7(12)3-1-6(8)2-4-9(10)13/h1-5,12-13H

InChI Key

QVHYAZHFOLHEBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2Cl)O)O

Origin of Product

United States

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